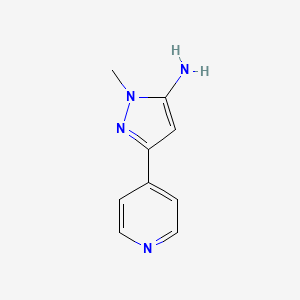

1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine

Description

1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine is a pyrazole-derived heterocyclic compound featuring a methyl group at position 1, a pyridin-4-yl substituent at position 3, and an amine at position 5. Pyrazole scaffolds are widely studied in medicinal chemistry due to their versatility in targeting kinases, enzymes, and receptors. The following sections provide a detailed comparison with similar compounds, emphasizing substituent effects, regioisomerism, and biological activity.

Properties

IUPAC Name |

2-methyl-5-pyridin-4-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13-9(10)6-8(12-13)7-2-4-11-5-3-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQAFGDJXFSENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652895 | |

| Record name | 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38965-47-8 | |

| Record name | 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Multi-step Synthesis from Pyrazole Precursors

The core pyrazole ring is typically constructed via cyclization reactions involving hydrazines and β-ketoesters or β-diketones. A common route involves the condensation of hydrazines with α,β-unsaturated carbonyl compounds, followed by methylation at the N-1 position. For example, the synthesis of related pyrazoles often begins with the reaction of hydrazines with 1,3-dicarbonyl compounds, which upon cyclization produce the pyrazole core.

Functionalization at the 3-Position

The introduction of the pyridin-4-yl group at the 3-position of the pyrazole is achieved via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. These reactions utilize boronic acids or amines as coupling partners with halogenated intermediates, often under palladium catalysis. For instance, a typical procedure involves halogenating the pyrazole precursor at the 3-position, followed by coupling with pyridin-4-yl boronic acids or amines.

Methylation at the N-1 Position

The N-methylation of the pyrazole ring is commonly performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This step is crucial for obtaining the final methylated compound with high regioselectivity and yield.

Stereoselective and Enantioselective Methods

Chiral Synthesis and Resolution

Chiral synthesis can be achieved via asymmetric catalysis employing chiral auxiliaries or catalysts such as the Corey-Bakshi-Shibata (CBS) catalyst, which facilitates atropo-enantioselective synthesis. Alternatively, racemic mixtures are separated using chiral high-pressure liquid chromatography (HPLC) or fractional crystallization with optically active resolving agents like tartaric acid or 1-phenylethylamine.

Resolution of Racemates

The racemic mixture of the compound can be separated into enantiomers through diastereomeric salt formation with chiral acids or bases, followed by recrystallization. This method is well-established and allows for the isolation of optically pure enantiomers.

Advanced Synthetic Strategies

Direct C-H Activation

Recent advances include direct C-H activation techniques, where the pyridine or pyrazole rings are functionalized without pre-activation. These methods employ transition metal catalysts (e.g., palladium, rhodium) to selectively activate C-H bonds, enabling regioselective substitution at the desired positions.

One-Pot Multi-Component Reactions

One-pot synthesis approaches have been developed for efficiency, involving the condensation of hydrazines, aldehydes, and pyridine derivatives in a single reaction vessel. These methods reduce reaction steps and improve overall yields, often under solvent-free or microwave-assisted conditions.

Use of Precursors and Intermediates

Preparation often involves intermediates such as 1-methyl-3-halo-pyrazoles, which are then coupled with pyridine derivatives. These intermediates are synthesized via halogenation of pyrazoles followed by nucleophilic substitution or cross-coupling reactions.

Specific Synthesis Data and Reaction Conditions

Notes on Synthesis Optimization and Challenges

- Selectivity : Achieving regioselectivity in substitution reactions, especially on heteroaromatic rings, remains challenging. Use of directing groups or protecting groups can enhance selectivity.

- Yield Improvement : Microwave-assisted synthesis and flow chemistry have been employed to increase yields and reduce reaction times.

- Chiral Purity : Enantiomeric purity is critical for biological activity, necessitating chiral resolution or asymmetric synthesis techniques.

Recent Research Findings

Recent studies emphasize the utility of transition-metal catalysis in constructing the pyrazole core and functionalizing the pyridine ring efficiently. The development of regioselective C-H activation methods and one-pot multi-component reactions has significantly streamlined the synthesis process, reducing steps and improving overall yields.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Corresponding N-oxides or hydroxylated derivatives.

Reduction: Reduced forms of the pyrazole or pyridine rings.

Substitution: Alkylated or acylated derivatives at the pyridine ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine as an antimicrobial agent. For instance, a study involving the synthesis of similar pyrazole derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The compound's structure allows it to interact effectively with bacterial enzymes, inhibiting their function and leading to cell death.

Antitubercular Properties

The compound has also been investigated for its antitubercular properties. A study on related pyrazole derivatives indicated that modifications on the pyrazole ring could enhance activity against Mycobacterium tuberculosis . The structure-activity relationship (SAR) studies revealed that specific substitutions could improve potency and selectivity.

Cancer Research

In cancer research, pyrazole derivatives have been explored for their ability to inhibit cancer cell proliferation. Compounds with similar structures have shown promise in targeting specific pathways involved in cancer progression, making them potential candidates for further development in oncology .

Material Science Applications

Organic Electronics

This compound is being explored as a building block for organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Research indicates that incorporating this compound into polymer matrices can enhance charge transport properties, leading to improved device performance .

Nanocomposites

The compound's ability to form stable complexes with metal ions has been utilized in developing nanocomposite materials. These materials exhibit enhanced mechanical and thermal properties, making them suitable for various industrial applications, including coatings and packaging .

Agricultural Chemistry Applications

Pesticide Development

The structural characteristics of this compound suggest potential uses in agrochemicals. Preliminary studies indicate that derivatives of this compound can act as effective pesticides by targeting specific metabolic pathways in pests . This application is particularly relevant in the development of environmentally friendly pest control agents.

Case Study 1: Antimicrobial Efficacy

A research team synthesized a series of pyrazole derivatives based on this compound and evaluated their antimicrobial activity using the disc diffusion method. Results indicated that several derivatives exhibited significant inhibition zones against E. coli and S. aureus, with some compounds showing comparable efficacy to standard antibiotics .

Case Study 2: Organic Electronics

In a study focused on organic electronics, researchers incorporated this compound into polymer blends for OLED applications. The resulting devices demonstrated improved luminescence efficiency and stability compared to devices made with conventional materials .

Mechanism of Action

The mechanism of action of 1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Regioisomeric Effects on Kinase Selectivity

Regioisomerism—altering the positions of substituents on the pyrazole ring—dramatically impacts kinase inhibition profiles. For example:

- 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine analogs exhibit potent p38α MAP kinase inhibition. However, switching substituents to 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine (e.g., compound 6a) abolishes p38α activity but confers nanomolar inhibition against cancer-related kinases, including Src, B-Raf (wild-type and V600E mutant), EGFR, and VEGFR2 .

- The regioisomeric switch disrupts binding to p38α while enabling interactions with kinases overexpressed in tumors, highlighting the critical role of substituent positioning .

Substituent Variations at Position 3

The substituent at position 3 of the pyrazole core significantly influences potency and selectivity:

- Pyridin-4-yl group (as in the target compound): Enhances π-π stacking and hydrogen bonding with kinase active sites. Derivatives with this group often show multi-kinase inhibition .

- Trifluoromethyl group : In 4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (compound 2 ), the electron-withdrawing CF₃ group increases metabolic stability but may reduce kinase affinity compared to pyridinyl analogs .

- Thieno[3,2-d]pyrimidine hybrids: Compounds like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine demonstrate broader kinase inhibition but lack direct structural overlap with the target compound .

Aromatic vs. Aliphatic Substituents at Position 1

- 2,4,6-Trichlorophenyl group (compound 6a ): Bulky aromatic groups enhance hydrophobic interactions with kinase pockets but may limit solubility .

- Phenyl group : In 3-Methyl-1-phenyl-1H-pyrazol-5-amine , the phenyl group at position 1 shifts activity toward thrombin inhibition, underscoring the impact of R1 on target selection .

Crystal Structure Insights

The crystal structure of 4-(4-fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine (monoclinic, P21/n) reveals a planar pyrazole ring with dihedral angles facilitating kinase binding. The pyridin-4-yl group adopts a conformation ideal for hydrogen bonding, while the fluorophenyl group contributes to hydrophobic interactions . This structural data suggests that analogs with similar geometry, like the target compound, may share comparable binding modes.

Table 1: Comparative Kinase Inhibition Data

Biological Activity

1-Methyl-3-(pyridin-4-YL)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological potential, particularly in medicinal chemistry. The presence of the pyridine moiety in its structure enhances its biological activity, making it a valuable candidate for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_11N_5, with a molecular weight of approximately 201.23 g/mol. The compound features a pyrazole ring substituted with a methyl group and a pyridine ring, contributing to its unique chemical reactivity and biological properties.

Biological Activities

This compound exhibits a range of biological activities, including:

1. Antimicrobial Activity

Research has indicated that pyrazole derivatives, including this compound, possess significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

2. Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory effects. For instance, certain derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, highlighting their potential in managing inflammatory diseases .

3. Anticancer Potential

The compound has also been evaluated for its anticancer properties. Specific analogs have shown promising results in inhibiting cancer cell proliferation by targeting critical pathways involved in tumor growth and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has explored various substitutions at different positions on the pyrazole ring to enhance potency and selectivity against specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Methyl group at N1 | Enhances solubility and bioavailability |

| Pyridine substitution | Increases interaction with target enzymes |

| Variations at R3 position | Modulates selectivity for different receptors |

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives:

1. Synthesis and Antimicrobial Testing

A recent study synthesized various analogs and assessed their antimicrobial activity against strains such as E. coli and Staphylococcus aureus. Compounds showed inhibition zones comparable to standard antibiotics .

2. Anti-inflammatory Activity Assessment

Another study evaluated the anti-inflammatory effects of selected derivatives in animal models of inflammation. Results indicated significant reductions in edema and pain responses, suggesting therapeutic potential for inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for 1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine?

The compound is typically synthesized via cyclization reactions using trifluoroacetic acid (TFA) as a catalyst in toluene. For example, 1-methyl-3-phenyl-1H-pyrazol-5-amine derivatives are prepared by reacting ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate with pyrazole precursors under reflux conditions . Alternative routes involve phosphorous oxychloride (POCl₃)-mediated cyclization of hydrazides or thiourea intermediates at elevated temperatures (~120°C) .

Q. How is the compound characterized post-synthesis?

Characterization relies on spectral techniques:

- ¹H/¹³C NMR to confirm substituent positions and chemical environments (e.g., pyridine ring protons resonate at δ 8.5–9.1 ppm) .

- IR spectroscopy to identify functional groups like amine (–NH₂, ~3300 cm⁻¹) and pyrazole rings .

- X-ray crystallography for absolute configuration determination, particularly to resolve dihedral angles between pyrazole, pyridyl, and aryl rings .

Q. What solvents and catalysts are optimal for its synthesis?

Toluene with catalytic TFA is commonly used for cyclocondensation . For scale-up, solvent-free conditions under microwave irradiation improve efficiency . Transition-metal catalysts (e.g., Pd₂(dba)₃ with BINAP) enable cross-coupling reactions for advanced derivatives .

Advanced Research Questions

Q. How does regiochemistry impact biological activity?

Substitution patterns critically influence kinase selectivity. For instance, switching from 3-(4-fluorophenyl)-4-(pyridin-4-yl) to 4-(4-fluorophenyl)-3-(pyridin-4-yl) derivatives shifts activity from p38α MAP kinase inhibition (IC₅₀ ~100 nM) to nanomolar inhibition of cancer targets (Src, B-Raf, EGFR) . This highlights the importance of regiochemical optimization in structure-activity relationship (SAR) studies.

Q. What computational methods support interaction studies?

Q. How are reaction conditions optimized for scale-up?

Key strategies include:

- One-pot synthesis under solvent-free conditions to minimize purification steps .

- Microwave-assisted reactions to reduce reaction times (e.g., from hours to minutes) .

- Twinning correction in crystallography (using SHELX software) to handle disordered structures during purity validation .

Q. What analytical challenges arise in purity assessment?

- Twinned crystals complicate X-ray refinement, requiring twin matrix corrections (e.g., SHELXL97) .

- Dynamic disorder in flexible substituents (e.g., ethyl groups) necessitates restrained refinement protocols .

- Mass spectrometry (ESI-MS) verifies molecular ions ([M+H]⁺) but may miss regioisomeric impurities, necessitating orthogonal NMR validation .

Q. How do intermolecular interactions affect crystal packing?

Crystal structures reveal:

- N–H···N hydrogen bonds between pyrazole amines and pyridyl nitrogens, forming infinite chains .

- Dihedral angles (e.g., 47.5–81.2° between pyrazole and aryl rings) that influence steric bulk and solubility .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.